ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-3-30-22(29)16-6-10-18(11-7-16)24-20(27)12-19-13-31-23(26-19)32-14-21(28)25-17-8-4-15(2)5-9-17/h4-11,13H,3,12,14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXVQHGVXPGERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The thiazole ring is known for its role in various pharmacological effects, while the carbamoyl and sulfonyl groups enhance its reactivity and interaction with biological targets.
Molecular Formula : C_{16}H_{20}N_{4}O_{5}S_{2}
Molecular Weight : 396.48 g/mol
Chemical Structure :
The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors in the body:
- Antioxidant Activity : Compounds similar to this compound have demonstrated significant antioxidant properties, which help in reducing oxidative stress in cells .
- Enzyme Inhibition : Studies suggest that thiazole derivatives can inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are involved in neurodegenerative diseases and inflammation .
- Anticancer Properties : Preliminary research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antioxidant activity using DPPH assay | Showed significant free radical scavenging ability |
| Study 2 | In vitro inhibition of AChE | IC50 values indicated potent enzyme inhibition |
| Study 3 | Cytotoxicity tests on cancer cell lines | Induced apoptosis in a dose-dependent manner |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases : Due to its AChE inhibitory effects, it may be useful in treating conditions like Alzheimer's disease.
- Cancer Therapy : Its ability to induce apoptosis suggests potential as an anticancer agent.
- Anti-inflammatory Applications : Its interaction with COX enzymes positions it as a candidate for managing inflammatory disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as benzoate esters, thiazole/thiadiazole rings, and sulfanyl or acetamido linkages. Key differences in substituents, heterocyclic cores, and physicochemical properties are highlighted below.
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate ()
- Molecular Formula : C₂₄H₂₂ClN₅O₃S
- Molecular Weight : 495.98 g/mol
- Key Features :
- Heterocyclic Core : 1,2,4-Triazole (vs. thiazole in the target compound).
- Substituents : 4-chlorobenzyl and pyrrolyl groups on the triazole ring.
- Physicochemical Properties : Higher molecular weight and polarity compared to the target compound due to the triazole and chlorobenzyl groups.
- Significance : The triazole core may enhance metabolic stability, while the chlorobenzyl group could influence lipophilicity and receptor binding .
Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate ()
- Molecular Formula: C₁₈H₁₆BrNO₅
- Molecular Weight : 406.23 g/mol
- Key Features: Substituents: Bromo and formylphenoxy groups (vs. thiazole-carbamoylmethyl in the target compound). Physicochemical Properties:
- logP : 4.27 (indicative of moderate lipophilicity).
- Polar Surface Area : 65.6 Ų (lower than the target compound due to fewer hydrogen bond acceptors).
- Significance : The bromo and formyl groups may confer electrophilic reactivity, useful in further synthetic modifications .
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate ()
- Molecular Formula : C₁₉H₂₄N₄O₆S₃
- Key Features :
- Heterocyclic Core : 1,3,4-Thiadiazole (vs. thiazole in the target compound).
- Substituents : Morpholine sulfonyl and methyl groups on the benzene ring.
- Significance : The thiadiazole core and morpholine sulfonyl group may enhance solubility and kinase inhibitory activity compared to thiazole derivatives .
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()
- Molecular Formula : C₁₈H₁₅N₃O₄S
- Molecular Weight : 369.40 g/mol
- Key Features :
- Heterocyclic Core : 1,3,4-Thiadiazole (vs. thiazole).
- Substituents : Phenylcarbamoyl and methoxy groups.
- Significance : The thiadiazole-carbamoyl moiety may confer herbicidal or antifungal properties, as seen in structurally related agrochemicals .
Structural and Functional Analysis
Table 1: Comparative Data for Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocyclic Core | Key Substituents | logP |
|---|---|---|---|---|---|
| Target Compound | Not Provided | Not Provided | Thiazole | (4-methylphenyl)carbamoylmethyl sulfanyl | N/A |
| Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate | C₂₄H₂₂ClN₅O₃S | 495.98 | 1,2,4-Triazole | 4-chlorobenzyl, pyrrolyl | N/A |
| Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate | C₁₈H₁₆BrNO₅ | 406.23 | None | Bromo, formylphenoxy | 4.27 |
| Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | C₁₉H₂₄N₄O₆S₃ | ~524.64 (calculated) | 1,3,4-Thiadiazole | Morpholine sulfonyl, methyl | N/A |
| Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate | C₁₈H₁₅N₃O₄S | 369.40 | 1,3,4-Thiadiazole | Phenylcarbamoyl, methoxy | N/A |
Key Research Findings
Heterocyclic Core Impact :
- Thiazole derivatives (e.g., target compound) are often associated with kinase inhibition, while triazoles () and thiadiazoles () are linked to metabolic stability and agrochemical activity, respectively .
Substituent Effects :
- Sulfonyl and carbamoyl groups () enhance solubility and target binding, whereas halogenated groups () may increase reactivity for further derivatization .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is typically constructed via the Hantzsch method, involving cyclization of thiourea derivatives with α-halo ketones. For example:
-
Reactants : Thiourea and 2-bromo-1-(4-methylphenyl)ethanone.
-
Conditions : Reflux in ethanol with sodium acetate (12 h, 60°C).
-
Mechanism : Nucleophilic attack by thiourea’s sulfur on the α-carbon of the ketone, followed by cyclization and elimination of HBr.
Key Data :
Introduction of the Sulfanyl-Carbamoyl Methyl Group
Sulfanyl Group Attachment
The sulfanyl moiety is introduced via nucleophilic substitution:
-
Reactants : 2-Chloro-N-(thiazol-4-yl)acetamide and [(4-methylphenyl)carbamoyl]methanethiol.
-
Mechanism : Deprotonation of the thiol generates a thiolate ion, which displaces chloride from the acetamide.
Optimization Insights :
-
Higher yields (≥80%) are achieved with excess thiol (1.5 equiv) and anhydrous DMF.
-
Side products (e.g., disulfides) are minimized under inert atmospheres.
Coupling with Ethyl 4-Aminobenzoate
Amide Bond Formation
The final step involves coupling the thiazole-acetic acid derivative with ethyl 4-aminobenzoate:
-
Reactants : 2-[2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)thiazol-4-yl]acetic acid and ethyl 4-aminobenzoate.
-
Mechanism : Carbodiimide-mediated activation of the carboxylic acid, followed by nucleophilic acyl substitution.
Yield Data :
| Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDC/HOBt | 68 | 95 |
| DCC/DMAP | 62 | 92 |
Alternative Synthetic Routes
One-Pot Sequential Synthesis
Analytical Characterization
Critical spectroscopic data for intermediates and the final product:
NMR Spectroscopy
Mass Spectrometry
Challenges and Optimization Strategies
Side Reactions
Q & A
Q. What are the optimal synthetic routes for ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate, and how can yield/purity be optimized?
Methodological Answer:
- Step 1: Construct the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Use solvents like ethanol or acetonitrile under reflux (80–100°C) .
- Step 2: Introduce the sulfanyl-acetamido linker via nucleophilic substitution. Control pH (7–8) to avoid side reactions and monitor with TLC/HPLC .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) .
- Key Optimization: Use anhydrous conditions for thiazole formation and stoichiometric control of carbamoyl-methyl sulfanyl groups .
Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Verify thiazole protons (δ 7.2–7.5 ppm) and acetamido carbonyl (δ 168–170 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals from aromatic and sulfanyl groups .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) with <2 ppm error .
- X-ray Crystallography: Resolve stereoelectronic effects of the carbamoyl-methyl sulfanyl moiety (if crystalline) .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors with known interactions with thiazole derivatives (e.g., kinases, cyclooxygenases) .
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Dose Range: Test 0.1–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological efficacy (e.g., varying IC50 values across studies) be resolved?
Methodological Answer:
- Step 1: Validate assay conditions (pH, temperature, solvent/DMSO concentration) to ensure consistency .
- Step 2: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .
- Step 3: Perform pharmacokinetic studies (e.g., plasma stability, metabolic clearance) to rule out in vitro artifacts .
- Case Study: Discrepancies in COX-2 inhibition resolved by comparing recombinant vs. cell-based assays .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound’s thiazole and sulfanyl-acetamido moieties?
Methodological Answer:
- Systematic Modifications:
- Replace 4-methylphenyl with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups .
- Vary sulfanyl linker length (C1 vs. C2) to assess steric effects .
- Computational Modeling:
- Use molecular docking (AutoDock Vina) to predict binding poses with target proteins .
- Perform DFT calculations to quantify electronic effects of substituents .
- Data Correlation: Plot IC50 vs. Hammett constants (σ) for substituent electronic effects .
Q. What experimental designs are recommended for probing the compound’s mechanism of action in inflammatory or anticancer pathways?
Methodological Answer:
- Transcriptomics/Proteomics:
- RNA-seq to identify differentially expressed genes (e.g., NF-κB targets) .
- SILAC-based proteomics to quantify kinase activation/inhibition .
- In Vivo Models:
- Murine LPS-induced inflammation model for anti-inflammatory activity .
- Xenograft tumors (e.g., HT-29 colon cancer) for antitumor efficacy .
- Mechanistic Probes: Use fluorescently labeled analogs for cellular localization studies .
Q. How can researchers address solubility limitations of this compound in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1%) with surfactants (e.g., Cremophor EL) .
- Prodrug Design: Synthesize phosphate or PEGylated derivatives for enhanced aqueous solubility .
- Nanoformulations: Encapsulate in liposomes or PLGA nanoparticles (e.g., 100–200 nm size) .
Q. What methodologies are critical for establishing the compound’s safety profile in preclinical studies?
Methodological Answer:
- In Silico Toxicity Prediction: Use tools like ProTox-II to flag hepatotoxicity or mutagenicity risks .
- In Vitro Safety Panels:
- hERG inhibition assay (patch-clamp) for cardiotoxicity .
- Ames test for mutagenicity .
- Rodent Toxicity: 28-day repeat-dose study (OECD 407) with histopathology .
Q. How can computational methods accelerate reaction optimization for derivatives of this compound?
Methodological Answer:
- Reaction Path Prediction: Use quantum mechanics (QM) calculations (Gaussian 16) to identify low-energy intermediates .
- Machine Learning: Train models on existing thiazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
- High-Throughput Screening (HTS): Couple robotic synthesis with DFT-validated reaction libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
